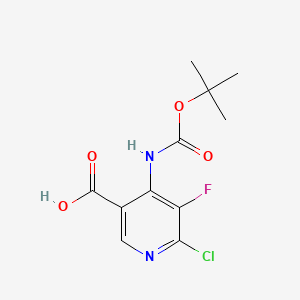
4-((tert-Butoxycarbonyl)amino)-6-chloro-5-fluoronicotinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((tert-Butoxycarbonyl)amino)-6-chloro-5-fluoronicotinic acid is a chemical compound that belongs to the class of nicotinic acids. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine groups during chemical reactions. The compound also contains chlorine and fluorine atoms, which can influence its reactivity and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((tert-Butoxycarbonyl)amino)-6-chloro-5-fluoronicotinic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the protection of the amine group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The chlorination and fluorination steps can be achieved using appropriate halogenating agents under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-((tert-Butoxycarbonyl)amino)-6-chloro-5-fluoronicotinic acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Deprotection Reactions: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA) or hydrochloric acid in organic solvents.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Deprotection: TFA in dichloromethane or HCl in methanol are commonly used for Boc deprotection.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, deprotection of the Boc group yields the free amine derivative, while substitution reactions can introduce various functional groups at the halogenated positions .
Scientific Research Applications
4-((tert-Butoxycarbonyl)amino)-6-chloro-5-fluoronicotinic acid has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of 4-((tert-Butoxycarbonyl)amino)-6-chloro-5-fluoronicotinic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the Boc protecting group can influence its binding affinity and selectivity. Upon deprotection, the free amine derivative can interact with biological targets, potentially inhibiting or modulating their activity .
Comparison with Similar Compounds
Similar Compounds
- 4-((tert-Butoxycarbonyl)amino)-6-chloronicotinic acid
- 4-((tert-Butoxycarbonyl)amino)-5-fluoronicotinic acid
- 4-((tert-Butoxycarbonyl)amino)-6-chloro-3-fluoronicotinic acid
Uniqueness
4-((tert-Butoxycarbonyl)amino)-6-chloro-5-fluoronicotinic acid is unique due to the specific combination of chlorine and fluorine atoms, which can influence its reactivity and biological activity. The presence of the Boc protecting group also allows for selective deprotection and functionalization, making it a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C11H12ClFN2O4 |
|---|---|
Molecular Weight |
290.67 g/mol |
IUPAC Name |
6-chloro-5-fluoro-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C11H12ClFN2O4/c1-11(2,3)19-10(18)15-7-5(9(16)17)4-14-8(12)6(7)13/h4H,1-3H3,(H,16,17)(H,14,15,18) |
InChI Key |
BJAZBUYYNYGTFR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C(=NC=C1C(=O)O)Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


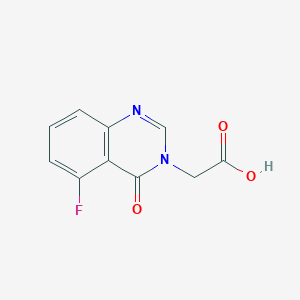
![2-{6,6-Difluorospiro[3.3]heptan-1-yl}acetic acid](/img/structure/B13475572.png)
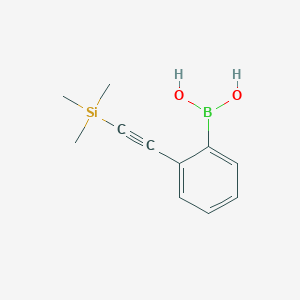
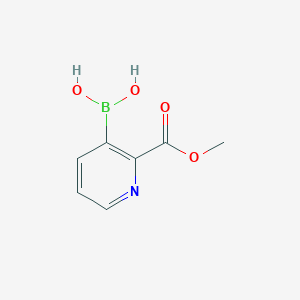
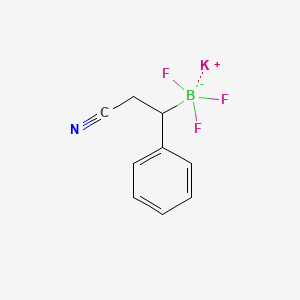
![rac-tert-butyl N-[(1R,3S)-3-(2-bromoacetyl)cyclohexyl]carbamate](/img/structure/B13475598.png)
![6,6-Dioxo-6lambda6-thiaspiro[3.4]octane-8-carboxylic acid](/img/structure/B13475601.png)
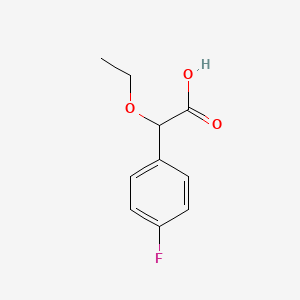
![rac-(1R,5R,6S)-1-(methoxymethyl)-6-(trifluoromethyl)-3-azabicyclo[3.2.0]heptane hydrochloride](/img/structure/B13475626.png)
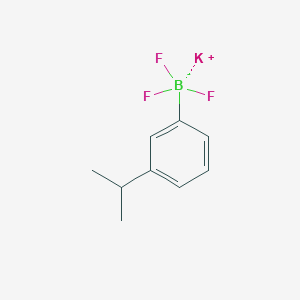
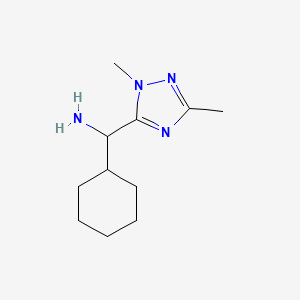
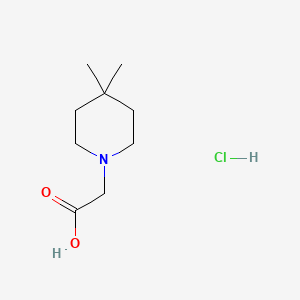
![1-[(2,3-Dihydro-7-benzofuranyl)methyl]cyclopropanamine](/img/structure/B13475654.png)

